N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide
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Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl sulfonyl group, and a fluorobenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the benzodioxole moiety . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in other functional groups.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Contains a similar benzodioxole structure but with different substituents.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is unique due to its combination of a benzodioxole moiety, a chlorophenyl sulfonyl group, and a fluorobenzyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H18ClFN2O5S |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetamide |
InChI |
InChI=1S/C22H18ClFN2O5S/c23-16-5-8-18(9-6-16)32(28,29)26(12-15-3-1-2-4-19(15)24)13-22(27)25-17-7-10-20-21(11-17)31-14-30-20/h1-11H,12-14H2,(H,25,27) |
InChI Key |
GQKFUOHDXCSLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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